molecular formula C12H17FN2O B15050464 (S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide

(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide

Cat. No.: B15050464
M. Wt: 224.27 g/mol
InChI Key: KOPWZMIFPWKUFL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide (CAS: 372187-68-3) is a chiral amide derivative with the molecular formula C₁₂H₁₇FN₂O and a molecular weight of 224.27 g/mol . Its structure features a 4-fluorophenyl group attached to a pentanamide backbone with a methyl substituent at the fourth carbon and an amino group at the second position.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide

InChI

InChI=1S/C12H17FN2O/c1-8(2)7-11(14)12(16)15-10-5-3-9(13)4-6-10/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1

InChI Key

KOPWZMIFPWKUFL-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Protection-Deprotection Strategy Using BOC Anhydride

The most widely reported method involves a three-step process: amino group protection, amide bond formation, and deprotection.

Step 1: BOC Protection of L-Leucine
L-Leucine ((S)-2-amino-4-methylpentanoic acid) is dissolved in a dioxane/water (1:1) mixture under ice-cooling. Sodium hydroxide (2 eq) and BOC anhydride (2.5 eq) are added sequentially. After stirring at 0°C for 1 hour and room temperature for 12 hours, the mixture is acidified to pH 2–3 with HCl, extracted with ethyl acetate, and dried to yield BOC-L-leucine (purity >95%, yield 85–90%).

Step 2: Amide Bond Formation with 4-Fluoroaniline
BOC-L-leucine is condensed with 4-fluoroaniline using phosphorus oxychloride (POCl₃) as the activating agent in pyridine. Key conditions:

  • Molar ratio: BOC-L-leucine : 4-fluoroaniline : POCl₃ = 1 : 1.2 : 1.5
  • Temperature: −10°C to 0°C (prevents side reactions)
  • Reaction time: 4–6 hours

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield BOC-L-leucine-4-fluorophenylamide (yield 70–75%).

Step 3: BOC Deprotection
The BOC group is removed by treating the intermediate with HCl gas in glacial acetic acid at 0°C for 2 hours. Precipitation in chilled diethyl ether yields (S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide hydrochloride, which is neutralized to obtain the free base (purity >98%, overall yield 65–70%).

Alternative Methods: Carbodiimide-Mediated Coupling

A comparative study uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) for amide bond formation.

  • Conditions : BOC-L-leucine (1 eq), 4-fluoroaniline (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in dichloromethane (DCM) at 25°C for 12 hours.
  • Yield : 68–72% after deprotection, with slightly lower purity (95–97%) due to residual HOBt.
Table 1: Comparison of Amide Bond Formation Methods
Method Activator Solvent Yield (%) Purity (%)
POCl₃ Condensation POCl₃ Pyridine 70–75 98
EDCl/HOBt Coupling EDCl/HOBt DCM 68–72 95–97

Industrial-Scale Optimization

Continuous Flow Synthesis

BenchChem reports the use of continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters:

  • Residence time : 30 minutes (vs. 6 hours in batch)
  • Temperature : 50°C (improved kinetics without decomposition)
  • Output : 1.2 kg/day with 78% yield and 99% purity.

Crystallization-Based Purification

Industrial protocols replace column chromatography with crystallization for cost efficiency:

  • Solvent system : Ethyl acetate/heptane (3:7) at −20°C
  • Recovery : 90–92% with <0.5% impurities.

Analytical Characterization

Chiral Purity Verification

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) confirms enantiomeric excess >99% for the (S)-isomer.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 6.95 (t, 2H, Ar-H), 4.10 (m, 1H, NH), 3.15 (q, 1H, CH), 1.60 (m, 1H, CH(CH₃)₂), 1.40 (d, 3H, CH₃), 0.90 (d, 6H, (CH₃)₂).
  • IR : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

Racemization During Deprotection

Exposure to HCl at elevated temperatures causes partial racemization. Mitigation:

  • Low-temperature deprotection (0–5°C)
  • Short reaction times (<2 hours).

Residual Solvent in Industrial Batches

Ethyl acetate traces (<500 ppm) are reduced via vacuum drying at 40°C for 24 hours.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like SeO2, reducing agents like LiAlH4, and bases like NaOH or KOH. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include formyl derivatives, alcohols, and substituted fluorophenyl compounds, depending on the type of reaction and conditions used.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Peptidomimetics and Antiviral Research

  • (S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (Compound 21/8) Structure: Shares the (S)-2-amino-4-methylpentanamide core but incorporates a benzylamino-indole substituent. Molecular Weight: ~391.21 g/mol (based on HR-MS data) . Application: Synthesized as an intermediate for peptidomimetics targeting SARS-CoV-2 cathepsin-L and main protease inhibition . Key Difference: The indole-benzyl group enhances π-π stacking interactions with protease active sites, improving binding affinity compared to the simpler 4-fluorophenyl group in the target compound .

Gemcitabine Prodrug Derivatives

  • (S)-2-Amino-N-(1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methylpentanamide (Gem-Leu) Structure: Combines the pentanamide backbone with a gemcitabine moiety (tetrahydrofuran-pyrimidine). Molecular Weight: ~391.21 g/mol (calculated from NMR data) . Application: Acts as a prodrug for pancreatic cancer therapy, with improved cellular uptake and pharmacokinetics compared to gemcitabine alone . Key Difference: The hydrophilic tetrahydrofuran and pyrimidine groups enhance solubility but reduce blood-brain barrier penetration relative to the hydrophobic 4-fluorophenyl group .

Histone Deacetylase (HDAC) Inhibitors

  • (2S)-2-Amino-N-[(2-chlorophenyl)methyl]-4-methylpentanamide (IV-32c) Structure: Substitutes the 4-fluorophenyl group with a 2-chlorobenzyl moiety. Molecular Weight: Not explicitly stated but estimated to be ~280 g/mol. Application: Isoform-selective HDAC inhibitor; the chlorophenyl group increases steric bulk, favoring interactions with hydrophobic enzyme pockets . Key Difference: Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine .

Kinase Inhibitors and Benzamide Derivatives

  • 2-Amino-N-(4-fluorophenyl)benzamide Structure: Replaces the pentanamide chain with a benzamide group. Molecular Weight: ~266.27 g/mol (based on MS data) . Application: Potential kinase inhibitor; the planar benzamide structure facilitates π-stacking with ATP-binding sites . Key Difference: Reduced conformational flexibility compared to the pentanamide backbone, possibly limiting off-target effects .

AP2-Associated Kinase 1 Inhibitors

  • BMS-911172
    • Structure : Features a difluoromethoxy-oxazolylphenyl substituent.
    • Molecular Weight : ~365.3 g/mol (PubChem data) .
    • Application : Synthetic organic compound targeting AP2-associated kinase 1; the oxazole ring enhances hydrogen-bonding capacity .
    • Key Difference : The bulkier substituents improve target specificity but may reduce metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Pharmacological Advantage
Target Compound (S)-2-amino-4-methylpentanamide 4-Fluorophenyl 224.27 Peptidomimetics, prodrugs Balanced lipophilicity/bioavailability
Compound 21/8 Same Benzylamino-indole ~391.21 SARS-CoV-2 protease inhibition Enhanced binding affinity
Gem-Leu Same Gemcitabine moiety ~391.21 Pancreatic cancer therapy Improved cellular uptake
IV-32c Same 2-Chlorobenzyl ~280 HDAC inhibition Isoform selectivity
2-Amino-N-(4-fluorophenyl)benzamide Benzamide 4-Fluorophenyl ~266.27 Kinase inhibition Planar structure for π-stacking
BMS-911172 Same Difluoromethoxy-oxazolylphenyl ~365.3 AP2-associated kinase 1 inhibition High target specificity

Biological Activity

(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H19FN2O
  • Molecular Weight : 238.3 g/mol
  • Structure : The compound features a pentanamide backbone with an amino group, a methyl group, and a fluorophenyl substituent, contributing to its unique biological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. This inhibition leads to increased levels of acetylated histones, promoting cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, particularly those associated with myelodysplastic syndromes. It was observed to activate apoptotic pathways via caspase activation and ROS-dependent signaling .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, though more research is needed to fully characterize these effects and their implications for neurodegenerative diseases.

Antitumor Activity

A series of experiments were conducted to evaluate the antitumor efficacy of this compound:

  • Cell Lines Tested :
    • NCI-H460 (lung cancer)
    • SKM-1 (myelodysplastic syndrome)
CompoundCell LineIC50 (μM)Mechanism
This compoundNCI-H4604.85 ± 1.44Apoptosis induction via caspase activation
This compoundSKM-1Not specifiedG1 cell cycle arrest

Neurotoxicity Assessment

Neurotoxicity was assessed using murine models, where the compound showed minimal cytotoxic effects at concentrations up to 1.6 mM over a 24-hour period .

Case Studies

  • In Vivo Studies : In xenograft models, oral administration of this compound demonstrated significant antitumor activity with favorable pharmacokinetics, indicating its potential for therapeutic use in cancer treatment .
  • Comparison with Related Compounds : The biological activity of this compound was compared with other fluorinated analogs, revealing that the presence of the fluorine atom enhances its potency against specific cancer cell lines while maintaining low toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.